Ethyl 2-(3-oxocyclohexyl)benzoate
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Overview
Description
Ethyl 2-(3-oxocyclohexyl)benzoate: is a chemical compound that belongs to the class of benzoyl esters. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(3-oxocyclohexyl)benzoate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that esters, such as this compound, can undergo trans-esterification reactions under acidic conditions . This could potentially lead to changes in the compound’s structure and interactions with its targets .
Pharmacokinetics
Its molecular weight is 246.30200, and it has a LogP value of 3.09000, suggesting it may have good lipophilicity, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxocyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(3-oxocyclohexyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents are employed
Major Products:
Scientific Research Applications
Ethyl 2-(3-oxocyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Ethyl 3-(3-oxocyclohexyl)benzoate: Similar in structure but differs in the position of the oxocyclohexyl group.
Ethyl benzoate: Lacks the oxocyclohexyl group, resulting in different chemical properties and reactivity.
Methyl 2-(3-oxocyclohexyl)benzoate: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the oxocyclohexyl group, which imparts distinct chemical and biological properties compared to other benzoyl esters .
Properties
IUPAC Name |
ethyl 2-(3-oxocyclohexyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-4,8-9,11H,2,5-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNKHFNMAHQJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573108 |
Source
|
Record name | Ethyl 2-(3-oxocyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284022-85-1 |
Source
|
Record name | Ethyl 2-(3-oxocyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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